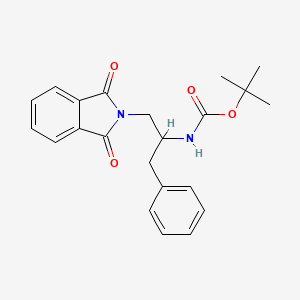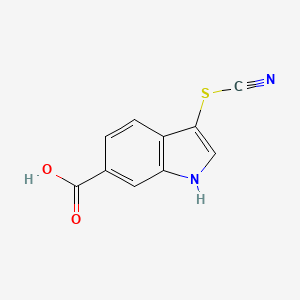
2-Naphthylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthylammonium acetate can be synthesized through the reaction of 2-naphthylamine with acetic acid. The reaction typically involves heating the mixture to facilitate the formation of the acetate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where 2-naphthylamine and acetic acid are combined under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
2-Naphthylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthylammonium acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylammonium acetate
- 2-Naphthylamine
- Naphthalene-2-sulfonic acid
Uniqueness
2-Naphthylammonium acetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
553-00-4 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
naphthalen-2-ylazanium;acetate |
InChI |
InChI=1S/C10H9N.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |
InChI Key |
IHTSMKSDNSSELM-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1=CC=C2C=C(C=CC2=C1)N |
Canonical SMILES |
CC(=O)[O-].C1=CC=C2C=C(C=CC2=C1)[NH3+] |
Key on ui other cas no. |
553-00-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



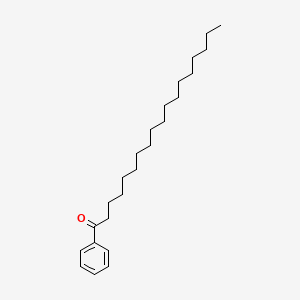
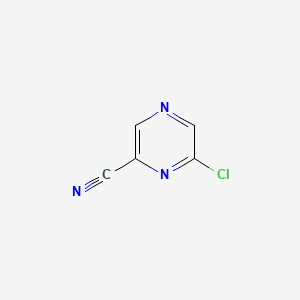

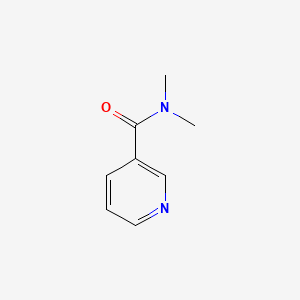
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)

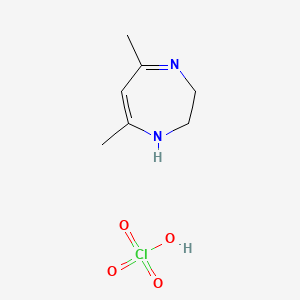

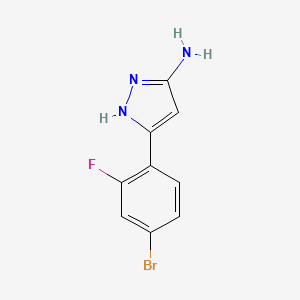
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
